![molecular formula C10H18O2 B2848005 Butyl cyclopentanecarboxylate CAS No. 99978-03-7](/img/structure/B2848005.png)
Butyl cyclopentanecarboxylate
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Overview
Description
Butyl cyclopentanecarboxylate is a chemical compound with the CAS Number: 99978-03-7 . It has a molecular weight of 170.25 and is typically in liquid form .
Synthesis Analysis
Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . In a study, this compound was converted into ketones over a heterogeneous catalyst . The transformations proceeded through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .Molecular Structure Analysis
The molecular formula of butyl is C4H9 . Combining this with the cyclopentanecarboxylate group would give us a molecular formula of C10H18O2 for this compound.Chemical Reactions Analysis
This compound has been used in the synthesis of ketones . The transformations proceeded as parallel ones: through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 170.25 .Scientific Research Applications
1. Chemical Transformations and Catalysis
Butyl cyclopentanecarboxylate has been studied for its potential in chemical transformations. Klimkiewicz, Grabowska, and Syper (2006) investigated the conversion of this compound into ketones using solid catalysts. They found that these transformations involve beta-ketoesters, suggesting a potential application in synthetic chemistry and catalysis (Klimkiewicz, Grabowska, & Syper, 2006).
2. Supramolecular Self-Assembly
In the field of crystallography, Kălmăn et al. (2001) explored the self-assembly properties of cyclopentane derivatives, including this compound. Their research on the racemic crystal structures of these compounds highlighted the significance of hydrogen bonds in forming various molecular assemblies, which could have implications in materials science (Kălmăn et al., 2001).
3. Role in Organic Synthesis
This compound also plays a role in organic synthesis. Vélez del Burgo et al. (2016) used derivatives of cyclopentanecarboxylate in the creation of cyclopenta[b]-pyrrole-2-phosphine oxides, highlighting its utility in the synthesis of complex organic molecules (Vélez del Burgo et al., 2016).
4. Herbicide Degradation
In environmental science, Nie et al. (2011) studied the degradation of cyhalofop-butyl, a derivative of this compound, by various bacterial strains. This research is crucial for understanding the biodegradation of herbicides and their impact on the environment (Nie et al., 2011).
5. Photocatalysis Applications
Mojr et al. (2015) discovered a novel application of this compound in visible light photocatalysis. They showed that its derivatives could efficiently mediate [2+2] cycloadditions, a finding that could have significant implications in photochemical synthesis (Mojr et al., 2015).
Safety and Hazards
Future Directions
The chemistry surrounding the field of strained hydrocarbons, such as butyl cyclopentanecarboxylate, continues to expand . It becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space . Further studies into the synthetic applications of these intermediates can be built upon .
Mechanism of Action
Target of Action
Butyl cyclopentanecarboxylate is a chemical compound that undergoes various transformations in the presence of a catalyst . The primary targets of this compound are the catalysts that facilitate its conversion into other compounds .
Mode of Action
The compound interacts with its targets (catalysts) to undergo transformations. Specifically, this compound can be converted into ketones over a heterogeneous catalyst . The transformations proceed through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of esters to ketones . The path from esters to ketones from acidic ester sides is shorter than the one from alcohol ester sides . The mutual proportions of ketones also depend on the control parameters .
Pharmacokinetics
The compound’s transformations over a catalyst suggest that its bioavailability may be influenced by the presence and concentration of the catalyst, as well as the control parameters of the transformation process .
Result of Action
The result of this compound’s action is the production of ketones through a series of transformations . These transformations include the formation of β-ketoesters, their thermal decomposition, and the secondary condensation of the resultant aldehydes .
Action Environment
The action of this compound is influenced by the environment in which it is present. Factors such as the presence and concentration of the catalyst, the temperature, and the control parameters of the transformation process can all affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
butyl cyclopentanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-12-10(11)9-6-4-5-7-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDCPXVBMDVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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